molecular formula C8H13ClN4O2S B8260328 ethyl 2-[(E)-hydrazinylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride

ethyl 2-[(E)-hydrazinylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride

Cat. No.: B8260328
M. Wt: 264.73 g/mol
InChI Key: JCLRYLAYRTYSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(E)-hydrazinylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(E)-hydrazinylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride typically involves the condensation of ethyl 2-amino-4-methylthiazole-5-carboxylate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, followed by their subsequent transformation into the final product. The process may be optimized for large-scale production by adjusting parameters such as temperature, pressure, and reaction time to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(E)-hydrazinylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-[(E)-hydrazinylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2-[(E)-hydrazinylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Ethyl 2-[(E)-hydrazinylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride can be compared with other thiazole derivatives, such as:

    Ethyl 2-[(E)-hydrazinylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate: Similar in structure but without the hydrochloride group.

    2-[(E)-Hydrazinylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate: Lacks the ethyl ester group.

    4-Methyl-1,3-thiazole-5-carboxylate derivatives: Various substitutions on the thiazole ring can lead to different chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(E)-hydrazinylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S.ClH/c1-3-14-7(13)6-5(2)12-8(15-6)10-4-11-9;/h4H,3,9H2,1-2H3,(H,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLRYLAYRTYSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N=CNN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)/N=C/NN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.